molecular formula C13H18N2O4S B5738669 N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B5738669
M. Wt: 298.36 g/mol
InChI Key: SFABOLGREMTJLX-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a useful tool for investigating various cellular processes. In

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves its ability to modulate the activity of various enzymes. It has been found to inhibit the activity of carbonic anhydrase IX and cyclooxygenase-2, as mentioned earlier. This inhibition results in a reduction in the production of various cellular mediators, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to have a range of biochemical and physiological effects. Its inhibition of carbonic anhydrase IX has been shown to reduce the growth and proliferation of cancer cells. Its inhibition of cyclooxygenase-2 has been found to reduce inflammation and pain in animal models. In addition, N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its ability to modulate various cellular processes, making it a useful tool for investigating the underlying mechanisms of various diseases. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several future directions for the use of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in scientific research. One potential application is its use as an anticancer agent, either alone or in combination with other therapies. Another potential application is its use as a treatment for inflammatory and pain-related conditions. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves several steps and is a complex process. The starting material is 4-nitrophenyl isocyanate, which is reacted with morpholine to form 4-nitrophenyl carbamate. This compound is then reduced to 4-aminophenyl carbamate, which is further reacted with N-methylmethanesulfonamide to produce N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been used extensively in scientific research due to its ability to modulate various cellular processes. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential anticancer agent.
In addition to its anticancer properties, N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition has been found to reduce inflammation and pain in animal models, making N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential treatment for inflammatory and pain-related conditions.

properties

IUPAC Name

N-methyl-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-6-4-3-5-11(12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFABOLGREMTJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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